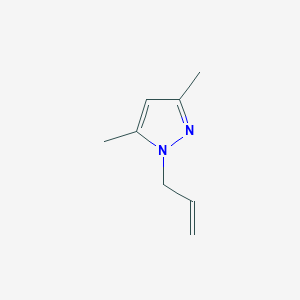

1-Allyl-3,5-dimethylpyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-5-10-8(3)6-7(2)9-10/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAGTQRRYZTDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158320 | |

| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-74-9 | |

| Record name | 3,5-Dimethyl-1-(2-propen-1-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3,5-dimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-3,5-dimethylpyrazole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-Allyl-3,5-dimethylpyrazole. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Properties

This compound, also known by its IUPAC name 3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the ring is substituted with two methyl groups at positions 3 and 5, and an allyl group at the N1 position.

Structure

The chemical structure of this compound is characterized by the following:

-

Core Scaffold: A pyrazole ring.

-

Substituents: Two methyl groups (at C3 and C5) and one allyl group (at N1).

-

Molecular Formula: C₈H₁₂N₂[1]

-

SMILES: CC1=CC(=NN1CC=C)C[1]

-

InChI Key: NXAGTQRRYZTDKV-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. For context, properties of its common precursor, 3,5-dimethylpyrazole, are also included.

| Property | This compound | 3,5-Dimethylpyrazole (Precursor) |

| CAS Number | 13369-74-9[1][2] | 67-51-6[3] |

| Molecular Weight | 136.19 g/mol [2][4] | 96.13 g/mol [3][5] |

| Appearance | Colorless to light yellow/orange clear liquid[6] | White crystalline solid[3][5] |

| Boiling Point | 196-197 °C[7] | 218 °C[3] |

| Melting Point | Not applicable (liquid at room temp.) | 105-108 °C[3] |

| Density | 0.933 g/mL at 25 °C[7] | 1.027 g/cm³ |

| Refractive Index (n20/D) | 1.4870[7] | Not applicable |

Experimental Protocols

This section details the experimental procedures for the synthesis and analysis of this compound. The synthesis is a two-step process involving the initial formation of the pyrazole ring followed by N-alkylation.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Allyl-3,5-dimethylpyrazole (CAS: 13369-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3,5-dimethylpyrazole, a substituted pyrazole derivative, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its known and potential biological activities based on the broader class of pyrazole compounds. While specific biological data for this compound is limited in publicly accessible literature, this document extrapolates potential mechanisms of action and experimental approaches for its evaluation, providing a foundational resource for researchers in the field.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13369-74-9 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 196-197 °C | [1] |

| Density | 0.933 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4870 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide. This reaction is a standard method for the functionalization of pyrazole rings.

Synthesis of the Precursor: 3,5-Dimethylpyrazole

The precursor, 3,5-dimethylpyrazole, is synthesized via the condensation of acetylacetone with hydrazine.

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide solution

-

Acetylacetone (2,4-pentanedione)

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

Procedure:

-

Dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

-

Add acetylacetone (0.50 mole) dropwise with continuous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture for 1 hour at 15 °C.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

-

Combine all the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

Synthesis of this compound

This procedure is based on analogous N-alkylation reactions of pyrazoles.

Materials:

-

3,5-Dimethylpyrazole

-

Allyl bromide

-

Anhydrous potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Dichloromethane

-

Ice-cold water

Procedure:

-

In a round-bottomed flask, dissolve 3,5-dimethylpyrazole (1 mmol) in acetone (25 mL).

-

Add anhydrous potassium carbonate (3 mmol).

-

To this stirred suspension, add allyl bromide (1.2 mmol).

-

Heat the reaction mixture to reflux and maintain for 5 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-cold water (30 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 15 mL).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: The spectrum of this compound is expected to show signals for the two methyl groups on the pyrazole ring, a singlet for the proton at the C4 position of the pyrazole ring, and signals corresponding to the allyl group (a doublet for the CH₂ attached to the nitrogen, a multiplet for the internal vinylic proton, and two doublets for the terminal vinylic protons).

-

¹³C NMR: The spectrum should display distinct signals for the methyl carbons, the carbons of the pyrazole ring, and the three carbons of the allyl group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the alkyl and vinyl groups, C=C stretching of the allyl group, and C=N and C=C stretching within the pyrazone ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ).

Potential Biological Activities and Mechanisms of Action

Although no specific biological studies on this compound have been identified in the reviewed literature, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities.[2][3] These activities provide a basis for postulating the potential therapeutic applications and mechanisms of action for this compound.

Anticancer Activity

Pyrazole derivatives are known to possess significant anticancer properties, acting through various mechanisms.[2][3]

-

Enzyme Inhibition: Many pyrazole-containing compounds function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are common targets. Inhibition of these receptors can block signaling pathways that lead to cell growth, angiogenesis, and metastasis.[4]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[1]

-

Other Kinases: Pyrazoles have also been shown to inhibit other kinases involved in oncogenic signaling.

-

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated anti-inflammatory effects, often through the inhibition of enzymes like phosphodiesterase 4 (PDE4). PDE4 inhibitors lead to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[5] The mechanism of action can vary, including the disruption of microbial cell membranes or the inhibition of essential enzymes.

Proposed Experimental Evaluation

To elucidate the specific biological activities of this compound, a systematic experimental approach is recommended.

In Vitro Cytotoxicity Assays

-

MTT Assay: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) and a normal cell line to determine selectivity.[6]

-

Apoptosis and Cell Cycle Analysis: If cytotoxicity is observed, flow cytometry can be used to investigate the mechanism of cell death (apoptosis vs. necrosis) and to determine if the compound induces cell cycle arrest.[6]

Enzyme Inhibition Assays

Based on the activities of related pyrazole compounds, a panel of enzyme inhibition assays could be performed, targeting kinases such as EGFR, VEGFR2, and CDKs, as well as other enzymes like PDE4.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound should be determined against a range of pathogenic bacteria and fungi to evaluate its potential as an antimicrobial agent.[5]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. While direct biological data is currently lacking, its structural similarity to a broad class of pharmacologically active pyrazole derivatives suggests that it may possess valuable anticancer, anti-inflammatory, or antimicrobial properties. The synthetic route is straightforward, making it an accessible compound for research purposes. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of its biological activities and mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 1-Allyl-3,5-dimethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Allyl-3,5-dimethylpyrazole. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrazole derivatives in drug development and other scientific endeavors.

Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS) Data

Table 1: GC-MS Fragmentation of this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | --- | [M]+ (Molecular Ion) |

| 135 | 99.99 | [M-H]+ |

| 109 | --- | [M-C2H3]+ |

| 108 | 17.40 | [M-C2H4]+ |

| 41 | 40.80 | [C3H5]+ (Allyl cation) |

| 39 | 49.40 | [C3H3]+ |

| 27 | 15.90 | [C2H3]+ |

Note: The relative intensity for the molecular ion peak (m/z 136) was not explicitly provided in the source data but is presented for completeness. The base peak is observed at m/z 135.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H (C4-H) | 5.8 - 6.0 | s |

| Allyl-CH (N-CH₂-CH =CH₂) | 5.9 - 6.2 | m |

| Allyl-CH₂ (N-CH₂ -CH=CH₂) | 4.5 - 4.7 | d |

| Allyl-CH₂ (=CH-CH₂ ) | 5.0 - 5.3 | m |

| Methyl-H (C3-CH₃ & C5-CH₃) | 2.1 - 2.3 | s |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole-C3 & C5 | 140 - 150 |

| Pyrazole-C4 | 105 - 110 |

| Allyl-C (N-CH₂-C H=CH₂) | 132 - 135 |

| Allyl-C (N-C H₂-CH=CH₂) | 50 - 55 |

| Allyl-C (=CH-C H₂) | 115 - 118 |

| Methyl-C (C3-C H₃ & C5-C H₃) | 10 - 15 |

Infrared (IR) Spectroscopy Data

A specific peak table for the IR spectrum of this compound is not available. However, an ATR-IR spectrum has been recorded and is available in spectral databases.[1] Key expected vibrational frequencies based on the functional groups present in the molecule are listed below.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic/vinylic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C=N stretch (pyrazole ring) | 1550 - 1620 | Medium to Strong |

| C-N stretch | 1300 - 1360 | Medium |

| C-H bend (out-of-plane, alkene) | 910 - 990 | Strong |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption line shapes.

-

Apply baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If a pressure arm is available, apply gentle and even pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35 - 350.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum corresponding to this peak.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the obtained spectrum with library spectra for confirmation if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Potential Applications of 1-Allyl-3,5-dimethylpyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3,5-dimethylpyrazole is a versatile heterocyclic building block with significant potential in organic synthesis. Its structure, featuring a reactive allyl group and a coordinating pyrazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the construction of complex molecular architectures and the development of novel catalytic systems. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its use in research and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their wide spectrum of biological activities and unique chemical properties.[1] The introduction of an allyl group at the N1 position of the 3,5-dimethylpyrazole core furnishes a molecule, this compound, with dual reactivity. The allyl group serves as a handle for various transformations, including cycloadditions and cross-coupling reactions, while the pyrazole moiety can act as a ligand for metal catalysts or a directing group in organic reactions. This guide explores the synthetic utility of this compound, providing a technical resource for its application in the laboratory.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide. This reaction is a standard procedure for the functionalization of pyrazoles.

Synthesis of the Precursor: 3,5-Dimethylpyrazole

The precursor, 3,5-dimethylpyrazole, is readily synthesized by the condensation of acetylacetone with a hydrazine source.[2]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 3,5-dimethylpyrazole.

Experimental Protocol:

A detailed and reliable procedure for the synthesis of 3,5-dimethylpyrazole is available in Organic Syntheses.[3] The protocol involves the reaction of hydrazine sulfate with acetylacetone in the presence of sodium hydroxide.

Materials:

-

Hydrazine sulfate

-

Sodium hydroxide

-

Acetylacetone

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Petroleum ether (90-100°C)

Procedure:

-

A solution of hydrazine sulfate (0.50 mole) in 400 ml of 10% sodium hydroxide is prepared in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.

-

The flask is cooled in an ice bath to 15°C.

-

Acetylacetone (0.50 mole) is added dropwise with stirring, maintaining the temperature at approximately 15°C. The addition typically takes about 30 minutes.

-

The mixture is stirred for an additional hour at 15°C, during which the product precipitates.

-

The reaction mixture is diluted with 200 ml of water to dissolve any inorganic salts.

-

The product is extracted with diethyl ether (1 x 125 ml, then 4 x 40 ml).

-

The combined ether extracts are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The ether is removed by distillation.

-

The crystalline residue is dried under reduced pressure to yield 3,5-dimethylpyrazole.

-

The product can be recrystallized from petroleum ether (90-100°C) for further purification.

Quantitative Data:

| Reactants | Molar Ratio | Yield (%) | Melting Point (°C) | Reference |

|---|

| Hydrazine sulfate, Acetylacetone | 1:1 | 77-81 | 107-108 |[3] |

N-Allylation of 3,5-Dimethylpyrazole

Reaction Scheme:

Figure 2: General scheme for the N-allylation of 3,5-dimethylpyrazole.

Adapted Experimental Protocol:

This protocol is adapted from a general procedure for the N-alkylation of pyrazoles.[1]

Materials:

-

3,5-Dimethylpyrazole

-

Allyl bromide

-

Potassium carbonate (or another suitable base like sodium hydride)

-

Dimethylformamide (DMF) or Acetone (as solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in DMF or acetone, add potassium carbonate (1.5-2.0 eq).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add allyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor by TLC until the starting material is consumed.

-

After completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both the pyrazole ring and the allyl group.

The 3,5-Dimethylpyrazole Moiety as a Directing and Activating Group

While direct examples for this compound are scarce, the utility of the N-acyl-3,5-dimethylpyrazole scaffold in activating adjacent positions for various transformations is well-documented. This suggests that the pyrazole moiety in the allyl-substituted version can similarly influence reactions. A prominent example is the use of N-(3-butynoyl)-3,5-dimethylpyrazole in tandem isomerization and cycloaddition reactions.[4]

Tandem Isomerization/[3+2] Cycloaddition:

In this reaction, a chiral π-Cu(II) complex catalyzes the isomerization of the N-(3-butynoyl)-3,5-dimethylpyrazole to an N-allenoylpyrazole intermediate in situ. This highly reactive intermediate is then trapped by a 1,3-dipole in an enantioselective [3+2] cycloaddition.[4]

Figure 3: Workflow for tandem isomerization/[3+2] cycloaddition.

Experimental Protocol for Tandem Isomerization/[3+2] Cycloaddition of a Related N-Acyl Pyrazole:

The following is a representative procedure for the reaction of N-(3-butynoyl)-3,5-dimethylpyrazole with an azomethine imine.[4]

Materials:

-

N-(3-Butynoyl)-3,5-dimethylpyrazole

-

Azomethine imine

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Chiral ligand (e.g., L6 as described in the reference)

-

Molecular sieves 4Å

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a mixture of Cu(OTf)₂ (10 mol %) and the chiral ligand (11 mol %) in CH₂Cl₂ is added activated molecular sieves 4Å.

-

The mixture is stirred at room temperature for 1 hour.

-

The reaction is cooled to the specified temperature (e.g., -40°C).

-

A solution of N-(3-butynoyl)-3,5-dimethylpyrazole (1.0 eq) and the azomethine imine (1.1 eq) in CH₂Cl₂ is added.

-

The reaction is stirred at this temperature until completion (monitored by TLC).

-

The reaction mixture is filtered through a pad of Celite and the filtrate is concentrated.

-

The residue is purified by column chromatography on silica gel.

Quantitative Data for Tandem Isomerization/[3+2] Cycloaddition:

| Dipole Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|

| Various Azomethine Imines | 85 - >99 | 90 - >99 |[4] |

Reactions of the Allyl Group

The allyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, opening avenues for further molecular diversification. While specific examples for this substrate are not detailed in the searched literature, the following are potential and expected reactions based on the general reactivity of allyl groups.

Potential Reaction Pathways:

Figure 4: Potential reaction pathways for the allyl group of this compound.

1. Olefin Metathesis: The terminal double bond of the allyl group is a suitable substrate for cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts). This would allow for the introduction of a wide variety of substituents.

2. Cycloaddition Reactions:

- [3+2] Cycloaddition (Click Chemistry): While the allyl group itself is not a typical substrate for the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be functionalized to an alkyne, which can then participate in click reactions. Alternatively, the double bond can participate in other types of 1,3-dipolar cycloadditions.

- Diels-Alder Reaction: The allyl group can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings.

3. Hydroformylation: The rhodium or cobalt-catalyzed addition of carbon monoxide and hydrogen across the double bond can introduce an aldehyde functionality, which can be further elaborated.

4. Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for the introduction of various nucleophiles.

This compound as a Ligand in Catalysis

The pyrazole nitrogen atoms can coordinate to metal centers, making pyrazole derivatives valuable ligands in coordination chemistry and homogeneous catalysis. The allyl group can serve to tune the electronic and steric properties of the resulting metal complex or to anchor the complex to a solid support. While specific catalytic applications of this compound are not detailed in the provided search results, the broader class of pyrazole-based ligands is widely used.

Logical Workflow for Ligand Synthesis and Catalytic Application:

Figure 5: Logical workflow for the use of this compound as a ligand.

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its straightforward synthesis and the dual reactivity of the allyl group and the pyrazole core offer numerous opportunities for the construction of complex molecules. The pyrazole moiety can act as a powerful directing and activating group, as demonstrated by related N-acylpyrazoles in cycloaddition reactions. The allyl group provides a handle for a wide array of functionalization reactions, including metathesis, cycloadditions, and hydroformylation. Furthermore, its potential as a ligand in homogeneous catalysis warrants further exploration. This guide provides the foundational knowledge and experimental guidance for researchers to unlock the full potential of this compound in their synthetic endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3,5-Dimethylpyrazole Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in the biological activities of 3,5-dimethylpyrazole derivatives. This class of heterocyclic compounds is emerging as a versatile scaffold for the development of novel therapeutic agents, demonstrating significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth analysis of the current research, focusing on the synthesis, biological evaluation, and mechanisms of action of these promising molecules for researchers, scientists, and drug development professionals.

Core Synthesis and Functionalization

The foundational 3,5-dimethylpyrazole core is typically synthesized through the condensation of acetylacetone with hydrazine hydrate or its derivatives. This straightforward approach allows for facile introduction of various substituents at the N1 position, including the allyl group, as well as modifications at other positions of the pyrazole ring, leading to a diverse library of compounds with a wide range of biological activities.

Key Biological Activities of 3,5-Dimethylpyrazole Derivatives

Research has highlighted the efficacy of 3,5-dimethylpyrazole derivatives across several key therapeutic areas. The following sections summarize the significant findings and present the quantitative data in a structured format.

Anticancer Activity

Derivatives of 3,5-dimethylpyrazole have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as tubulin polymerization and the activity of protein kinases.

Table 1: Anticancer Activity of 3,5-Dimethylpyrazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 5b | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 (Leukemia) | 0.021 | [1] |

| A549 (Lung) | 0.69 | [1] | ||

| 17 | 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative | HepG2 (Liver) | 5.35 | [2] |

| A549 (Lung) | 8.74 | [2] | ||

| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |

| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |

*IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

A proposed workflow for the screening of novel pyrazole derivatives for anticancer activity is outlined below.

Anticancer Drug Discovery Workflow

One of the key signaling pathways implicated in the anticancer activity of some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Pathway

Anti-inflammatory Activity

Certain 3,5-dimethylpyrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).

Table 2: Anti-inflammatory Activity of 3,5-Dimethylpyrazole Derivatives

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| If | 5-phenyl-2-furan substituted 3,5-dimethylpyrazole | PDE4B | 1.7 | [4][5] |

| 4c | 5-phenyl-2-furan substituted 3,5-dimethylpyrazole | PDE4B | 1.6 ± 0.4 | [4] |

| T3 | 1,5-diaryl pyrazole | COX-2 | 0.781 | [6] |

| T5 | 1,5-diaryl pyrazole | COX-2 | 0.781 | [6] |

The inhibition of COX-2 is a key mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have been designed to selectively target COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX-2 Inhibition Pathway

Antimicrobial Activity

A range of 3,5-dimethyl azopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Activity of 3,5-Dimethyl Azopyrazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 3a | E. coli | 18 | [7] |

| S. aureus | 17 | [7] | |

| 5a | E. coli | 16 | [7] |

| S. aureus | 15 | [7] | |

| Ciprofloxacin (Standard) | E. coli | 20 | [7] |

| S. aureus | 19 | [7] |

Experimental Protocols

General Procedure for the Synthesis of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a-b)

A mixture of 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and hydrazine hydrate (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours. The resulting mixture is concentrated and allowed to cool. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, A549) are grown on RPMI-1640 medium supplemented with 10% inactivated fetal calf serum and 50 µg/mL gentamycin. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 24 or 48 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.[2]

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

The ability of the compounds to inhibit COX-1 and COX-2 is determined using a commercial enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are determined by interpolation from the dose-response curves, and the selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6]

Antimicrobial Activity Assay (Agar Diffusion Method)

Nutrient agar medium is inoculated with the test bacterial strains (e.g., S. aureus, E. coli). Wells are made in the agar, and a solution of the test compound at a specific concentration is added to each well. The plates are incubated for a specified period, and the zone of inhibition around each well is measured. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[7]

Future Directions

The diverse biological activities of 3,5-dimethylpyrazole derivatives underscore their importance as a privileged scaffold in medicinal chemistry. Future research should focus on expanding the chemical space around this core, particularly through the synthesis of novel N-allyl and other N-substituted analogs, to further optimize their potency and selectivity. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of structure-activity relationships (SAR) will guide the rational design of next-generation 3,5-dimethylpyrazole-based therapeutics with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

1-Allyl-3,5-dimethylpyrazole: A Versatile Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized pyrazoles, 1-allyl-3,5-dimethylpyrazole stands out as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive allyl group and a stable dimethylpyrazole core, provides multiple avenues for chemical modification, enabling the construction of diverse molecular architectures with a wide range of therapeutic applications.

This technical guide explores the synthesis, properties, and significant applications of this compound in pharmaceutical research and development. It provides detailed experimental protocols, quantitative data, and visual workflows to serve as a comprehensive resource for scientists engaged in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3,5-dimethyl-1-prop-2-enylpyrazole | |

| CAS Number | 13369-74-9 | |

| Molecular Formula | C₈H₁₂N₂ | |

| Molar Mass | 136.19 g/mol | |

| Purity | >97.0% (GC) | |

| Appearance | Colorless to Light yellow clear liquid | |

| Monoisotopic Mass | 136.100048391 Da |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Values | Reference |

| GC-MS (m/z) | 135 (99.99%), 39 (49.40%), 41 (40.80%), 108 (17.40%), 27 (15.90%) | |

| Predicted CCS ([M+H]⁺) | 127.9 Ų | |

| Predicted CCS ([M+Na]⁺) | 137.9 Ų |

Table 2: Mass Spectrometry and Collision Cross Section (CCS) Data

Synthesis of the Precursor: this compound

The primary route for synthesizing this compound is through the N-alkylation of 3,5-dimethylpyrazole. This reaction typically involves the condensation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base. The synthesis of the initial building block, 3,5-dimethylpyrazole, is itself a straightforward condensation of acetylacetone and hydrazine.

General Synthesis Workflow

The overall synthetic process can be visualized as a two-step sequence. First, the pyrazole ring is formed. Second, the allyl group is introduced onto one of the ring's nitrogen atoms.

The Unrivaled Versatility of Pyrazole-Based Ligands: A Technical Guide to Their Coordination Chemistry

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The field of coordination chemistry has been significantly enriched by the introduction and extensive study of pyrazole-based ligands. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, offer a unique combination of steric and electronic tunability, structural rigidity, and versatile coordination behavior.[1][2] This has led to their widespread application in the development of advanced catalysts, novel functional materials, and potent therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the core principles of pyrazole coordination chemistry, detailing synthetic methodologies, structural characteristics, and key applications, with a focus on quantitative data and experimental protocols.

Synthesis and Coordination Scaffolds

The power of pyrazole-based ligands lies in the accessibility of their synthesis and the ease with which their properties can be modified. The most common synthetic strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] This modular approach allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling precise control over the electronic properties and steric bulk of the resulting ligand.

Once synthesized, pyrazole and its derivatives exhibit a remarkable diversity in their coordination modes, acting as both neutral donors and anionic ligands upon deprotonation of the N1-proton.[2][8] This flexibility allows them to form mononuclear, binuclear, and polynuclear complexes with varying geometries and nuclearities.[4][5][9][10]

The fundamental coordination modes of the pyrazole (Hpz) and pyrazolate ([pz]⁻) moieties are critical to understanding their chemistry.

Caption: Key coordination modes of neutral pyrazole and anionic pyrazolate ligands.

Experimental Protocols: Synthesis and Characterization

The synthesis and analysis of pyrazole-based metal complexes follow a systematic workflow. This involves the careful synthesis of the ligand, followed by its reaction with a suitable metal salt and subsequent purification and comprehensive characterization of the resulting complex.

Caption: A typical workflow for the synthesis and analysis of pyrazole-based complexes.

General Protocol for Ligand Synthesis: 3,5-Disubstituted-1H-pyrazoles

This protocol is based on the widely used Knorr pyrazole synthesis.

-

Reaction Setup: A 1,3-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine (1 equivalent) is added dropwise to the solution. The reaction is often exothermic.

-

Reaction: The mixture is heated to reflux for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC).[6]

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The resulting crude product is then precipitated by adding cold water.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole ligand.[7]

General Protocol for Metal Complex Synthesis: Cu(II)-Pyrazole Complex

This protocol is a representative example for synthesizing a transition metal complex.[11][12]

-

Ligand Solution: The synthesized pyrazole-based ligand (2 mmol) is dissolved in a minimal amount of a warm solvent like ethanol (20-30 mL) in a round-bottom flask.[11][12]

-

Metal Salt Solution: In a separate vessel, a metal salt such as Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2 mmol) is dissolved in a small volume of deionized water or ethanol (5-10 mL).[11][12]

-

Complexation: The metal salt solution is added dropwise to the ligand solution with continuous stirring.

-

Reaction: The resulting mixture is heated under reflux for 2-4 hours. The formation of a colored precipitate typically indicates complex formation.[11][12]

-

Isolation: The reaction mixture is allowed to cool to ambient temperature. The solid complex is collected by vacuum filtration.[11]

-

Washing and Drying: The collected product is washed with small portions of cold ethanol to remove unreacted starting materials and then dried in a desiccator over a drying agent (e.g., CaCl₂) to a constant weight.[11]

Key Characterization Techniques

-

X-ray Crystallography: Provides definitive proof of structure, yielding precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding.[9][13][14]

-

NMR Spectroscopy (¹H, ¹³C): Used to elucidate the structure of the ligand and to confirm its coordination to a metal. In diamagnetic complexes, shifts in the proton and carbon signals upon coordination provide insight into the binding mode.[15][16][17] The disappearance of the N-H proton signal can confirm deprotonation and the formation of a pyrazolate complex.[18]

-

Infrared (IR) Spectroscopy: Useful for identifying the coordination of functional groups. A shift in the stretching frequency of C=N or N-H bonds in the ligand upon complexation confirms its involvement in bonding to the metal center.[11][12]

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and is used to infer the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).[11][12]

-

Thermal Analysis (TGA): Determines the thermal stability of the complexes and can be used to confirm the presence of coordinated or lattice solvent molecules.[18]

Quantitative Data Summary

The precise structural and stability parameters of pyrazole-based complexes are crucial for understanding their properties and designing new systems.

Table 1: Selected Crystallographic Data for Pyrazole-Metal Complexes

| Complex Formula | Metal-Donor Bond | Bond Length (Å) | Coordination Geometry | Reference |

| [Cd(L₁)₂Cl₂] (L₁ = pyrazole-acetamide) | Cd-N | 2.385(2), 2.396(2) | Octahedral | [13] |

| [Cd(L₁)₂Cl₂] | Cd-O | 2.459(2), 2.479(2) | Octahedral | [13] |

| [Sc(H₂O)(L)₃] (L = pyrazolone) | Sc-O(=C) | 2.232(6) - 2.249(5) | Pseudo-octahedral | [11] |

| [Na(dme)(L)] (L = pyrazolone) | Na-O | 2.335(1), 2.352(1) | Dimeric | [11] |

| Ca-pyrazolonato complex | Ca-O | 2.29 - 2.32 | - | [11] |

Table 2: Spectroscopic Data for Representative Pyrazole Ligands and Complexes

| Compound | Technique | Key Signal/Band (Free Ligand) | Key Signal/Band (Complex) | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | ¹H NMR (ppm) | 12.24 (s, 1H, NHpyrazole), 9.25 (s, 1H, NHamide) | Signals shift upon coordination | [13] |

| Pyrazole | ¹H NMR (ppm) | 7.657 (d, 2H), 6.369 (t, 1H) | Signals shift, NH may appear/broaden | [16] |

| 3-Methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one (L³) | IR (cm⁻¹) | 3311 (νN-H), 1643 (νC=O) | Shift to lower wavenumber upon Cu(II) coordination | [12] |

| 4-Halogenated-1H-pyrazoles | IR (cm⁻¹) | ~3100-3180 (νN-H) | - | [2] |

Table 3: Stability Constants of Pyrazole-Based Metal Complexes

| Metal Ion | Ligand Type | Method | logK Value(s) | Conditions | Reference |

| Ag(I) | Pyrazole | Potentiometric | log K₁=2.06, log K₂=2.28 | 25°C, μ = 0.1 | [19] |

| Ag(I) | 1,3-PPB & 1,4-PPB | Spectrophotometric | - | EtOH-H₂O mixture | [20] |

| Cu(II) | Substituted Pyrazoles (L₁-L₄) | pH-metric | - | 70% dioxane-water, 28°C, μ = 0.1 M | [21] |

| Ni(II) | Substituted Pyrazolines (L₁-L₆) | pH-metric | - | 80% acetone-water, 30°C, μ = 0.1 M | [22] |

| Co(II) | Substituted Pyrazolines (L₁-L₆) | pH-metric | - | 80% acetone-water, 30°C, μ = 0.1 M | [22] |

Applications in Science and Medicine

The tunable nature of pyrazole-based ligands makes their metal complexes highly valuable in diverse fields, from industrial catalysis to the development of life-saving drugs. The design of the ligand scaffold directly influences the properties and, consequently, the application of the resulting metal complex.

Caption: Relationship between pyrazole ligand design, complex properties, and applications.

Catalysis

Pyrazole-based complexes are effective catalysts for a range of organic transformations. Their utility stems from the ability to fine-tune the steric and electronic environment around the metal center.

-

Hydrogenation and Transfer Hydrogenation: Protic pyrazole ligands can participate in metal-ligand cooperation, where the N-H group acts as a proton shuttle, facilitating reactions like the transfer hydrogenation of ketones and nitriles.[23] Manganese complexes with pyrazole ligands have shown high efficiency in transfer hydrogenation reactions.[24]

-

Oxidation and Oxygenation: Pyrazolate-bridged dinuclear complexes can activate small molecules and have been investigated for oxidation and oxygenation reactions.[8]

-

Hydroformylation: Pyrazolate complexes have demonstrated activity in hydroformylation, a key industrial process for aldehyde synthesis.[8]

Materials Science

The rigid, well-defined structure of pyrazole ligands makes them excellent building blocks for creating porous and functional materials.

-

Metal-Organic Frameworks (MOFs): Pyrazoles and their derivatives, particularly those functionalized with carboxylic acids, are widely used as organic linkers to construct MOFs.[1][4] These materials have applications in gas storage, separation, and heterogeneous catalysis. The synthesis is often carried out under solvothermal or hydrothermal conditions.[1]

-

Sensors and Dyes: The photoluminescent properties of some pyrazolone-based metal complexes make them suitable for applications as chemical sensors and as pigments or dyes.[3][5]

Drug Development and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[25][26] Their metal complexes are also being extensively investigated for therapeutic applications.

-

Anti-inflammatory Agents: The most famous pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[26][27] The design of new pyrazole derivatives continues to be a major strategy for developing novel anti-inflammatory agents.[27]

-

Anticancer Agents: Pyrazole-based ligands and their metal complexes have shown significant potential as anticancer drugs.[5] For instance, certain copper(II)-pyrazole complexes have exhibited outstanding cytotoxic activity against breast cancer cell lines, in some cases superior to the reference drug Doxorubicin.[12] Their mechanism often involves interaction with biological targets like DNA.[14]

-

Antibacterial and Antifungal Activity: Many pyrazole-based Schiff bases and their metal complexes display potent antimicrobial and antifungal properties, with the metal complexes often showing enhanced activity compared to the free ligand.[3][5][13]

Conclusion and Future Outlook

The coordination chemistry of pyrazole-based ligands is a rich and rapidly expanding field. Their synthetic accessibility, modularity, and versatile binding capabilities have established them as indispensable tools for chemists. The ability to rationally design ligands to achieve specific electronic and steric properties allows for the creation of metal complexes with tailored functions. Future research will likely focus on developing more sophisticated ligand architectures for enantioselective catalysis, creating multifunctional materials for advanced technological applications, and designing highly targeted metallodrugs for therapeutic intervention. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of novel pyrazole-based systems with unprecedented properties and applications.[4][28]

References

- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mocedes.org [mocedes.org]

- 21. researchgate.net [researchgate.net]

- 22. jocpr.com [jocpr.com]

- 23. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Thermal stability and solubility of 1-Allyl-3,5-dimethylpyrazole

An In-depth Technical Guide on the Thermal Stability and Solubility of 1-Allyl-3,5-dimethylpyrazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide consolidates the currently available data for this compound. It is important to note that specific quantitative experimental data on its thermal stability and solubility are limited in publicly accessible literature. To provide a comprehensive overview, this guide includes data from closely related structural analogs, namely N-substituted dinitropyrazoles for thermal stability and the parent 3,5-dimethylpyrazole for solubility. These analogs serve as valuable reference points for predicting the behavior of this compound.

Physicochemical Properties

This compound is a substituted pyrazole with the molecular formula C₈H₁₂N₂.[1] It is a clear, colorless to pale yellow liquid at room temperature.[2] The fundamental physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 13369-74-9 | [1] |

| Appearance | Colorless to Pale yellow clear liquid | [2] |

| Boiling Point | 192 °C | [2] |

| Flash Point | 80 °C | [2] |

| Density | 0.94 g/cm³ | [2] |

Thermal Stability

Table 2: Thermal Decomposition Data for Structurally Related N-Allyl Pyrazoles [3]

| Compound | Decomposition Temperature (Td) by DSC (°C) |

| 1-Allyl-3,4-dinitropyrazole | 201.2 |

| 1-Allyl-3,5-dinitropyrazole | 217.4 |

This data suggests that the pyrazole ring substituted with an allyl group is thermally stable to approximately 200°C.

Experimental Protocol: Thermal Stability Analysis

The thermal stability of this compound can be quantitatively determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1.1 Objective: To determine the onset of thermal decomposition and identify phase transitions (e.g., boiling point) under controlled heating.

2.1.2 Materials and Equipment:

-

This compound sample

-

TGA Instrument (e.g., TA Instruments Q5000)

-

DSC Instrument (e.g., TA Instruments Q2000)

-

High-purity nitrogen gas (99.999%)

-

Aluminum or hermetic pans

2.1.3 Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

-

Instrument Setup:

-

Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

Equilibrate the sample at 30 °C.

-

-

Thermal Program: Increase the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[3]

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Determine the onset decomposition temperature (Td), defined as the temperature at which a significant weight loss begins.

2.1.4 Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation before boiling.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 50 mL/min.

-

Equilibrate the sample at 30 °C.

-

-

Thermal Program: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.[3]

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan.

-

Data Analysis: Identify endothermic and exothermic events. An endotherm corresponding to the known boiling point should be observed, followed by an exotherm indicating decomposition.

Solubility Profile

This compound is reported to be soluble in various organic solvents, including methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5] However, quantitative solubility data is not available in the literature. To provide a predictive framework, the solubility of the parent compound, 3,5-dimethylpyrazole, has been extensively studied and is presented below.[6] The presence of the N-allyl group in this compound is expected to increase its lipophilicity compared to the parent compound, which may lead to higher solubility in non-polar solvents and potentially lower solubility in polar solvents.

Table 3: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Solvents at Different Temperatures [6]

| Temperature (K) | Methanol | Ethanol | n-Propanol | 1-Butanol | Ethyl Acetate | Acetone | Toluene | Acetonitrile |

| 283.15 | 0.2811 | 0.2933 | 0.3342 | 0.3807 | 0.2831 | 0.2912 | 0.1263 | 0.1201 |

| 288.15 | 0.3123 | 0.3251 | 0.3691 | 0.4182 | 0.3152 | 0.3233 | 0.1452 | 0.1373 |

| 293.15 | 0.3462 | 0.3594 | 0.4063 | 0.4581 | 0.3501 | 0.3578 | 0.1661 | 0.1564 |

| 298.15 | 0.3831 | 0.3962 | 0.4461 | 0.5003 | 0.3881 | 0.3951 | 0.1892 | 0.1774 |

| 303.15 | 0.4231 | 0.4358 | 0.4884 | 0.5451 | 0.4293 | 0.4352 | 0.2148 | 0.2005 |

| 308.15 | 0.4663 | 0.4781 | 0.5332 | 0.5922 | 0.4741 | 0.4783 | 0.2431 | 0.2258 |

| 313.15 | 0.5129 | 0.5232 | 0.5805 | 0.6418 | 0.5224 | 0.5244 | 0.2743 | 0.2534 |

The data shows that solubility increases with temperature, a common trend for many organic compounds.[6]

Experimental Protocol: Solubility Determination

The isothermal saturation method is a reliable technique for determining the solubility of a liquid compound in various solvents.[6]

3.1.1 Objective: To determine the equilibrium solubility of this compound in selected solvents at various temperatures.

3.1.2 Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene) of high purity

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with an FID detector.

-

Syringes and filters (0.45 µm)

3.1.3 Protocol:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve using HPLC or GC.

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in the jacketed glass vessel.

-

Maintain the desired temperature (e.g., 283.15 K) using the thermostatic water bath.

-

Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

-

-

Sampling:

-

Stop stirring and allow the undissolved solute to settle for at least 2 hours.

-

Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the vessel temperature.

-

Immediately filter the sample through a 0.45 µm filter into a pre-weighed vial.

-

-

Analysis:

-

Accurately weigh the vial containing the filtrate.

-

Dilute the sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC to determine the concentration of this compound.

-

-

Calculation: Calculate the initial concentration in the saturated solution, and express the solubility in terms of mole fraction, g/L, or mol/L.

-

Repeat: Repeat steps 2-5 for each desired temperature and solvent.

Conclusion

This technical guide provides a summary of the known physicochemical properties, thermal stability, and solubility of this compound. While direct quantitative data remains scarce, analysis of structurally similar compounds provides valuable predictive insights. The thermal stability is likely robust up to approximately 200 °C, and the compound exhibits good solubility in a range of common organic solvents. The provided experimental protocols offer a clear methodology for researchers to determine the precise quantitative data for this compound, which is essential for its effective application in drug development and other scientific fields.

References

Methodological & Application

Synthesis Protocol for 1-Allyl-3,5-dimethylpyrazole: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step synthesis protocol for 1-allyl-3,5-dimethylpyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the synthesis of the 3,5-dimethylpyrazole precursor followed by its N-alkylation to yield the final product. This application note includes detailed experimental procedures, tabulated quantitative data, and workflow visualizations to ensure reproducibility and clarity for researchers.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved in two primary steps. The first step involves the well-established cyclocondensation reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. The second step is the N-alkylation of the synthesized 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base.

Data Presentation

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | White crystalline solid | 77-95% | 107-108 |

| This compound | C₈H₁₂N₂ | 136.19 | Liquid (predicted) | Not reported (estimated >80%) | Not applicable |

Table 2: Spectroscopic Data for 3,5-Dimethylpyrazole

| Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.25 (s, 6H, 2 x CH₃), 5.88 (s, 1H, CH), 9.7 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 10.9 (CH₃), 105.5 (CH), 148.2 (C=N) |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1594 (C=C stretch) |

Table 3: Predicted Spectroscopic Data for this compound

| Type | Predicted Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.19 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), 4.55 (d, 2H, N-CH₂), 5.15-5.25 (m, 2H, =CH₂), 5.85 (s, 1H, pyrazole-CH), 5.90-6.00 (m, 1H, -CH=) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 11.1 (CH₃), 13.5 (CH₃), 51.5 (N-CH₂), 106.0 (pyrazole-CH), 117.5 (=CH₂), 133.0 (-CH=), 139.0 (C-CH₃), 148.0 (C-CH₃) |

| IR (ATR, cm⁻¹) | ~3080 (=C-H stretch), ~2920 (C-H stretch), ~1645 (C=C stretch), ~1550 (pyrazole ring stretch) |

| MS (EI) | m/z (%): 136 (M+), 121, 95 |

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established procedures.

Materials:

-

Hydrazine sulfate or Hydrazine hydrate

-

Acetylacetone (2,4-pentanedione)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Saturated sodium chloride solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (e.g., 0.50 mole) in a 10% aqueous solution of sodium hydroxide. Alternatively, use an equimolar amount of hydrazine hydrate.

-

Cool the reaction mixture to approximately 15°C in an ice bath.

-

Slowly add acetylacetone (0.50 mole) dropwise to the stirred solution, maintaining the temperature at or below 15°C. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour. A precipitate of 3,5-dimethylpyrazole may form during this time.

-

Dilute the reaction mixture with water to dissolve any inorganic salts that may have precipitated.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous potassium carbonate.

-

Remove the diethyl ether by rotary evaporation to obtain the crude 3,5-dimethylpyrazole. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.

Expected Yield: 77-95%.

Step 2: Synthesis of this compound

This is a general protocol for the N-alkylation of pyrazoles.

Materials:

-

3,5-Dimethylpyrazole (from Step 1)

-

Allyl bromide (or allyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 equivalent) in acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (1.5-2.0 equivalents).

-

To the stirred suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (for acetone) or stir at room temperature or slightly elevated temperature (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate or diethyl ether and wash with water to remove any remaining salts and base.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the organic layer under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel if necessary.

Visualizations

Caption: Overall synthesis workflow.

Caption: N-Allylation experimental workflow.

Application Notes and Protocols for N-alkylation of 3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 3,5-dimethylpyrazole, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below cover several common and effective methods, including conventional alkylation, phase transfer catalysis, and microwave-assisted synthesis.

Introduction

Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceutical agents due to their wide range of biological activities.[1][2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. N-alkylation of 3,5-dimethylpyrazole introduces alkyl groups onto the pyrazole nitrogen, leading to the formation of 1-alkyl-3,5-dimethylpyrazoles, which serve as important building blocks in drug discovery.

Reaction Overview

The N-alkylation of 3,5-dimethylpyrazole typically proceeds via the deprotonation of the pyrazole N-H group by a base, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, alkylating agent, and reaction conditions can significantly influence the reaction's efficiency and yield.

Experimental Protocols

Several methods for the N-alkylation of 3,5-dimethylpyrazole are detailed below.

Protocol 1: Conventional N-Alkylation using a Base in an Organic Solvent

This protocol describes a general and widely used method for the N-alkylation of 3,5-dimethylpyrazole using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

Materials:

-

3,5-dimethylpyrazole

-

Alkylating agent (e.g., alkyl halide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-dimethylpyrazole (1.0 equivalent) in DMF or DMSO, add potassium carbonate (2.0 equivalents).[4]

-

Add the desired alkylating agent (1.1 equivalents) to the mixture.[3][4]

-